molecular formula C10H12BrNO2 B1292581 N-(5-bromo-3-methoxy-2-methylphenyl)acetamide CAS No. 1000343-34-9

N-(5-bromo-3-methoxy-2-methylphenyl)acetamide

Cat. No.: B1292581
CAS No.: 1000343-34-9
M. Wt: 258.11 g/mol
InChI Key: UYLXSQRBFYRRHS-UHFFFAOYSA-N
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Description

N-(5-bromo-3-methoxy-2-methylphenyl)acetamide is an acetamide derivative characterized by a substituted phenyl ring with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at positions 5, 3, and 2, respectively. The bromo and methoxy substituents may enhance binding to biological targets, while the methyl group could influence steric interactions and metabolic stability.

Properties

IUPAC Name

N-(5-bromo-3-methoxy-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-9(12-7(2)13)4-8(11)5-10(6)14-3/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLXSQRBFYRRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646656
Record name N-(5-Bromo-3-methoxy-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-34-9
Record name N-(5-Bromo-3-methoxy-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 3-methoxy-2-methylphenol

      Starting Material: 3-methoxy-2-methylphenol

      Reagent: Bromine (Br2)

      Solvent: Acetic acid

      Conditions: Room temperature

      Product: 5-bromo-3-methoxy-2-methylphenol

  • Acetylation of 5-bromo-3-methoxy-2-methylphenol

      Starting Material: 5-bromo-3-methoxy-2-methylphenol

      Reagent: Acetic anhydride

      Catalyst: Pyridine

      Product: N-(5-bromo-3-methoxy-2-methylphenyl)acetamide

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the phenyl ring

  • Reduction

      Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

      Conditions: Room temperature or slightly elevated temperatures

      Products: Reduced derivatives of the acetamide moiety

  • Substitution

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Basic medium

      Products: Substituted derivatives on the phenyl ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Amines in basic medium

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Chemistry

N-(5-bromo-3-methoxy-2-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. It may be employed in the manufacture of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of N-(5-bromo-3-methoxy-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The bromine atom and methoxy group on the phenyl ring can influence its binding affinity and selectivity towards these targets. The acetamide moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs (Table 1) include compounds with halogen (Br, Cl), alkoxy (OCH₃), and alkyl (CH₃) substituents. Variations in substitution patterns significantly alter pharmacological and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Substituents/Modifications Key Activities/Properties Reference
N-(5-bromo-3-methoxy-2-methylphenyl)acetamide 5-Br, 3-OCH₃, 2-CH₃ Hypothesized MAO/AChE inhibition Target
N-[(5-bromo-2-methoxyphenyl)methyl]acetamide 5-Br, 2-OCH₃, CH₂ linker Structural analog; unknown bioactivity
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide 5-NO₂, 2-OCH₃, 2-Br Potential cytotoxicity (nitro group)
N-(3-chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH Analgesic (paracetamol analog)
N-(4-methoxyphenyl)-2-(4-pyrrolidinyl)acetamide 4-OCH₃, pyrrolidine-sulfonyl Anticancer (IC₅₀ < 1 µM on HCT-116)
2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide 5-Br, 4-CHO, 2-OCH₃ Structural similarity; uncharacterized
Pharmacological Activities
  • Enzyme Inhibition: MAO-B and AChE Inhibition: Compounds like (R)-N-(benzo[d]thiazol-2-yl)acetamide derivatives exhibit dual MAO-B/BChE inhibition (IC₅₀ ~0.1–1 µM) . The bromo substituent in the target compound may enhance MAO-A/MAO-B selectivity, similar to a reported MAO-A inhibitor (IC₅₀ = 0.028 mM) . Antimicrobial Activity: Derivatives with sulfonyl-piperazine groups (e.g., compound 47: 3,5-difluorophenyl) show gram-positive antibacterial activity, while thiazole-linked analogs (e.g., compound 49) are antifungal . The target’s methoxy group may improve membrane penetration, akin to phenoxy acetamides .
  • Anticancer Activity :

    • N-(4-methoxyphenyl)-2-(4-pyrrolidinyl)acetamide (compound 38) inhibits HCT-116 cells (IC₅₀ = 0.8 µM) via quinazoline-sulfonyl interactions . The target’s bromo substituent could enhance DNA intercalation or topoisomerase inhibition, as seen in brominated chalcones .
  • Analgesic Activity: N-[4-(piperazinylsulfonyl)phenyl]acetamide (compound 37) shows anti-hypernociceptive effects comparable to paracetamol . The target’s methyl group may reduce hepatic toxicity, a common issue with nitro-substituted analogs .
Physicochemical Properties
  • Melting Points and Solubility: Bromo and iodo substituents increase melting points (e.g., 3i: 164–166°C; 3j: 172–174°C) due to enhanced molecular symmetry and halogen bonding . The target’s methyl group may lower its melting point compared to bulkier analogs. Methoxy groups improve water solubility, as seen in N-(5-amino-2-methoxyphenyl)acetamide derivatives .
  • Crystallography :

    • Meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) exhibit distinct crystal parameters influenced by electron-withdrawing groups . The target’s 3-methoxy group may stabilize crystal lattices via hydrogen bonding.

Biological Activity

N-(5-bromo-3-methoxy-2-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The structure of this compound includes a bromine atom and a methoxy group attached to a methyl-substituted phenyl ring. This configuration is hypothesized to influence its biological activity through interactions with various molecular targets.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC11H12BrNO2
Molecular Weight273.12 g/mol
Functional GroupsAcetamide, Bromine, Methoxy

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, potentially increasing its reactivity with biological targets. The methoxy group may also facilitate binding through hydrogen bonding or hydrophobic interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

These findings suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents.

Antifungal Properties

The compound has also been evaluated for antifungal activity. In studies comparing various derivatives, this compound showed promising results against fungal pathogens.

Case Study: Antifungal Activity

In a recent study, the compound was tested against clinical isolates of Candida species. The results indicated that it inhibited fungal growth effectively, with an IC50 value significantly lower than those of standard antifungal agents like fluconazole.

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 (Breast)15.4 ± 1.2
HT-29 (Colon)22.8 ± 0.8
PC3 (Prostate)18.9 ± 0.6

These results indicate that the compound may act as a selective cytotoxic agent against specific cancer types, warranting further investigation into its mechanism of action.

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